3,4-Dinitrobenzoic acid

Overview

Description

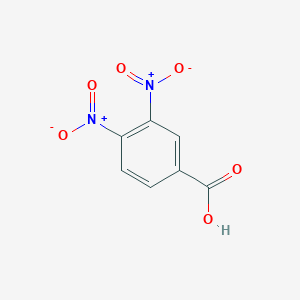

3,4-Dinitrobenzoic acid (C₇H₄N₂O₆, molecular weight 212.12 g/mol, CAS 528-45-0) is a nitro-substituted benzoic acid derivative characterized by nitro groups at the 3- and 4-positions of the aromatic ring and a carboxylic acid group at position 1 . It is synthesized via oxidation of intermediates such as 3-nitro-4-nitrosotoluene, yielding ~85% purity after crystallization . The compound is a light-colored crystalline solid with a melting point of 158–162°C and moderate solubility in water (0.032 molal at 25°C) . Its applications span pharmaceuticals (e.g., as intermediates for benzimidazole derivatives ), fluorescent probes for glutathione S-transferase (GST) detection , and polymer-supported synthesis under microwave conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dinitrobenzoic acid can be synthesized through the nitration of benzoic acid. The nitration process involves the use of a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at controlled temperatures to ensure the selective nitration of the benzoic acid to form this compound .

Industrial Production Methods: On an industrial scale, this compound is produced by the selective oxidation of a mixture of dinitrotoluenes. This process involves the partial oxidation of the dinitrotoluene mixture using an inorganic oxidizing agent, often in the presence of solvents. This method allows for the efficient production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dinitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Inorganic oxidizing agents such as potassium permanganate or ozone-oxygen mixtures.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: Reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed:

Oxidation: Further oxidized nitrobenzoic acids.

Reduction: Aminobenzoic acids.

Substitution: Various substituted benzoic acids depending on the reagents used

Scientific Research Applications

Chemical Probe in Biological Studies

DNBA is widely used as a chemical probe to study biological processes. It aids researchers in understanding disease mechanisms and cellular pathways. For instance, it serves as a substrate for glutathione S-transferase (GST), facilitating enzyme imaging and studies related to detoxification processes .

Medicinal Chemistry

In the pharmaceutical industry, DNBA is utilized as an intermediate in synthesizing various drugs. It is particularly significant in developing compounds with potential therapeutic benefits, including anticancer agents and antibiotics. Its derivatives are explored for their biological activities, leading to the discovery of new drug candidates .

Synthesis of Complex Organic Compounds

DNBA acts as a precursor for synthesizing more complex organic compounds, such as metabolites of Brimonidine, a medication used to treat glaucoma . This application highlights its role in drug development and the synthesis of bioactive molecules.

Production of Dyes and Agrochemicals

DNBA is employed in producing dyes and agrochemicals due to its reactive nitro groups, which can undergo further chemical transformations. Its utility as a building block in these industries underscores its importance in commercial applications .

Corrosion Inhibition

The compound has been identified as an effective corrosion inhibitor, helping protect metals from oxidative damage in various industrial settings .

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of novel anticancer agents using DNBA as a starting material. The research demonstrated that derivatives of DNBA exhibited significant cytotoxicity against cancer cell lines, indicating potential for further development into therapeutic drugs .

Case Study 2: GST Substrate Applications

Research investigating DNBA's role as a GST substrate revealed its effectiveness in enzyme assays aimed at understanding detoxification mechanisms in cells. This application has implications for drug metabolism studies and understanding resistance mechanisms in cancer therapy .

Data Table: Summary of Applications

| Application Area | Specific Use | Examples/Notes |

|---|---|---|

| Biological Research | Chemical probe for studying diseases | Substrate for GST; enzyme imaging |

| Medicinal Chemistry | Intermediate for drug synthesis | Anticancer agents; antibiotics |

| Organic Synthesis | Precursor for complex compounds | Metabolites of Brimonidine |

| Industrial Chemistry | Production of dyes and agrochemicals | Reactive nitro groups for further transformations |

| Corrosion Inhibition | Protecting metals from oxidative damage | Used in various industrial applications |

Mechanism of Action

The mechanism of action of 3,4-Dinitrobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, when used as an antifungal agent, it interferes with the synthesis of ergosterol in fungal cell membranes, leading to cell membrane disruption and fungal cell death. The compound’s nitro groups play a crucial role in its antimicrobial activity by generating reactive nitrogen species that damage cellular components .

Comparison with Similar Compounds

Comparison with Structural Analogues

Physicochemical Properties

Solubility and Stability

The positions of nitro groups significantly influence solubility and stability (Table 1). 3,4-Dinitrobenzoic acid exhibits higher solubility than 3,5-dinitrobenzoic acid (0.029 molal) but lower than benzoic acid (0.028 molal) . Its thermal stability in coordination complexes depends on structural dimensionality: 1D polymeric complexes decompose explosively at low temperatures, while 3D frameworks are more stable .

Table 1: Solubility of this compound and Analogues

| Compound | Solubility (molal, 25°C) |

|---|---|

| This compound | 0.032 |

| 3,5-Dinitrobenzoic acid | 0.029 |

| Benzoic acid | 0.028 |

| 4-Chloro-3,5-dinitrobenzoic acid | 0.010 |

Data sourced from Hodgman et al. (as cited in )

Electronic and Structural Features

For this compound, electron-withdrawing nitro groups at adjacent positions create a polarized aromatic ring, enhancing reactivity in charge-transfer complexes . In contrast, 2,4- and 3,5-isomers exhibit more symmetrical electron density, affecting their coordination behavior and explosive decomposition tendencies .

Environmental and Degradation Behavior

- 3,5-Dinitrobenzoic acid : Rapidly mineralized by C. testosteroni A3, reducing dissolved organic carbon by 86% in 24 hours .

Biological Activity

3,4-Dinitrobenzoic acid (DNBA) is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and biochemistry. This article provides a comprehensive overview of the biological activity of DNBA, including its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its yellowish crystalline structure and is primarily synthesized through the selective oxidation of a mixture of dinitrotoluenes. The process yields high purity levels of DNBA, making it suitable for various applications in scientific research and industry .

Mechanisms of Biological Activity

The biological activity of DNBA is largely attributed to its nitro groups, which can undergo enzymatic reduction. This process often leads to the formation of reactive intermediates that exhibit antimicrobial and anticancer properties. The mechanism involves the action of nitroreductase (NTR) enzymes, which catalyze the reduction of the nitro groups into amines or hydroxylamines, contributing to the compound's bioactivity against various pathogens and cancer cells .

Antimicrobial Activity

Research has demonstrated that DNBA exhibits significant antimicrobial properties. In particular, studies have shown its effectiveness against several bacterial strains:

- Staphylococcus aureus : DNBA showed a minimum inhibitory concentration (MIC) of 39 µg/L.

- Escherichia coli : Similar antibacterial activity was observed.

These findings suggest that DNBA may be a viable candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance .

Anticancer Properties

The anticancer potential of DNBA has been explored in various studies. For instance, metal complexes formed with DNBA as a ligand have demonstrated enhanced cytotoxicity against cancer cell lines. The IC50 values indicated that these complexes were more effective than free ligands in inhibiting tumor growth. Flow cytometry analyses revealed that treatment with these complexes induced apoptosis in cancer cells, confirming their potential as anticancer agents .

Table 1: Summary of Biological Activities of this compound

Notable Research Findings

- Antimicrobial Studies : A study highlighted that DNBA and its metal complexes exhibited superior antibacterial activity compared to traditional antibiotics like tetracycline against resistant strains .

- Cytotoxicity Assessments : Research utilizing MTT assays indicated that DNBA derivatives significantly reduced cell viability in various cancer cell lines, showcasing their potential as therapeutic agents .

- Mechanistic Insights : Investigations into the enzymatic pathways revealed that DNBA's action involves modulation of cellular redox states and induction of oxidative stress in targeted cells, leading to apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-dinitrobenzoic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves nitration of benzoic acid derivatives. A common approach is the direct nitration of 3-nitrobenzoic acid using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C). Post-reaction, the crude product is purified via recrystallization from ethanol or hot water, yielding >98% purity (GC/HPLC) . Key parameters include stoichiometric control of nitrating agents to avoid over-nitration and side products.

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Purity is validated using a combination of techniques:

- Melting Point Analysis : Compare observed melting points (164–167°C) with literature values .

- Chromatography : HPLC (≥98.5% purity) and GC analysis detect trace impurities like unreacted precursors .

- Neutralization Titration : Quantify carboxylic acid content via titration with standardized NaOH .

Q. What solvents are optimal for dissolving this compound in experimental setups?

- Methodological Answer : Solubility varies significantly with solvent polarity and temperature:

- High Solubility : Ethanol (50 mg/mL), methanol, and hot water (6.7 g/L at 25°C) .

- Low Solubility : Cold water and non-polar solvents (e.g., hexane).

- Predictive Models : Use Abraham solvation parameters to estimate solubility in untested solvents .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust (P264, P305+P351+P338 precautions) .

- Waste Disposal : Classify as hazardous waste (UN1325) and neutralize with alkaline solutions before disposal .

Advanced Research Questions

Q. How does the thermal decomposition profile of this compound influence its storage and application?

- Methodological Answer : Thermal decomposition occurs at ~318°C (range: 196–351°C), producing nitro radicals and CO₂. For high-temperature reactions (e.g., polymer synthesis), use inert atmospheres to suppress decomposition. Storage below 15°C in dark, airtight containers prevents premature degradation .

Q. What computational models predict the physicochemical properties of this compound?

- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors with properties like solubility and thermal stability. For example:

- Thermal Decomposition : A QSPR model (R² = 0.84–0.90) predicts decomposition temperatures using electronic and steric parameters .

- Solubility : Abraham equations estimate log solubility within ±0.15 log units in alcohols and ethers .

Q. How can this compound be utilized as a precursor in synthesizing coordination complexes?

- Methodological Answer : The carboxylic acid and nitro groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺). Experimental steps:

- Reaction Design : React with metal salts in ethanol/water mixtures at 60–80°C.

- Characterization : Confirm complex formation via FTIR (C=O and NO₂ stretching) and X-ray crystallography .

Q. How do researchers resolve discrepancies in reported physicochemical data (e.g., melting points)?

Properties

IUPAC Name |

3,4-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVRRHJJQILIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060180 | |

| Record name | Benzoic acid, 3,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or yellow crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 3,4-Dinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000141 [mmHg] | |

| Record name | 3,4-Dinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

528-45-0 | |

| Record name | 3,4-Dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DINITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L3N4T0GPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.